molecular formula C15H24N2 B1231958 2,3-Didehydrosparteine CAS No. 67528-17-0

2,3-Didehydrosparteine

Cat. No.: B1231958
CAS No.: 67528-17-0
M. Wt: 232.36 g/mol
InChI Key: BWKNRAAXVUYXAH-XQLPTFJDSA-N
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Description

2,3-Didehydrosparteine is a sparteine derivative with a dehydrogenation at the 2,3-position of the parent alkaloid. It is a critical metabolite in pharmacogenetic studies, particularly in assessing cytochrome P450 2D6 (CYP2D6) enzyme activity. Sparteine is a probe drug for CYP2D6 phenotyping, and its metabolism produces this compound and 5,6-didehydrosparteine as major oxidative metabolites . The metabolic ratio (MR) of sparteine to these dehydrogenated derivatives is used to classify individuals as poor (PMs) or extensive metabolizers (EMs) of CYP2D6 substrates . Notably, this compound has been utilized in population studies to evaluate genetic polymorphisms in drug metabolism .

Properties

CAS No.

67528-17-0

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-5-ene

InChI

InChI=1S/C15H24N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h3,7,12-15H,1-2,4-6,8-11H2/t12-,13-,14+,15-/m0/s1

InChI Key

BWKNRAAXVUYXAH-XQLPTFJDSA-N

SMILES

C1CCN2CC3CC(C2C1)CN4C3CCC=C4

Isomeric SMILES

C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3CCC=C4

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3CCC=C4

Synonyms

2-dehydrosparteine
2-dehydrosparteine, 7S-(7alpha,7abeta,14alpha,14aalpha)-isome

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key differences between 2,3-didehydrosparteine and its analogs:

Compound Structural Features Role in Metabolism Key Research Findings
This compound Dehydrogenation at C2-C3 bond CYP2D6 metabolite MR >14 indicates poor metabolizers; critical in Faroese population studies .
5,6-Didehydrosparteine Dehydrogenation at C5-C6 bond Co-metabolite with this compound Combined with this compound to calculate MR; less studied in isolation .
Sparteine Parent compound, bicyclic lupin alkaloid CYP2D6 probe drug Baseline for MR calculation; MR thresholds historically debated (e.g., 14 vs. 20) .

Metabolic and Pharmacogenetic Differences

  • Metabolic Ratio (MR) Significance: The MR formula for sparteine metabolism is: $$ \text{MR} = \frac{\% \text{ dose sparteine}}{\% \text{ dose (this compound + 5,6-didehydrosparteine)}} $$ A threshold MR >14 identifies PMs, a value validated in Faroese population studies over the traditional MR >20 . This adjustment reflects tighter genotype-phenotype correlations, emphasizing the precision of this compound as a biomarker.
  • Enzyme Specificity :
    Unlike 5,6-didehydrosparteine, this compound is more directly linked to CYP2D6 activity due to its kinetic dominance in oxidative pathways. However, both metabolites are enzymatically interdependent, as their combined urinary excretion determines metabolic efficiency .

Limitations and Knowledge Gaps

  • Structural Analogues: Limited data exist on other dehydrogenated sparteine derivatives (e.g., 7,8-didehydrosparteine), restricting broader structural comparisons.
  • Functional Overlap : The synergistic role of 2,3- and 5,6-didehydrosparteine in MR calculations complicates isolating individual metabolic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Didehydrosparteine
Reactant of Route 2
2,3-Didehydrosparteine

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